![molecular formula C10H8BrN3O2 B6344444 1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 1240567-60-5](/img/structure/B6344444.png)
1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of a bromophenyl group and a nitro group in the compound suggests that it may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of pyrazole derivatives generally involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The presence of a bromophenyl group and a nitro group in the compound suggests that additional steps may be involved in its synthesis, such as nitration and bromination .Molecular Structure Analysis
The molecular structure of “1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole” would consist of a pyrazole ring attached to a bromophenyl group at the 1-position and a nitro group at the 3-position. The bromophenyl group is likely to be electron-withdrawing due to the electronegativity of bromine, while the nitro group is also electron-withdrawing and may contribute to the acidity of the compound .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The bromophenyl and nitro groups in “1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole” may also undergo various reactions. For example, the bromine atom in the bromophenyl group could be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole” would depend on its molecular structure. For example, the presence of a bromine atom and a nitro group could increase its density and boiling point compared to other pyrazole derivatives .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which are structurally similar to “1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole”, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole” could potentially exhibit similar biological activities.
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, like “1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles have shown superior antipromastigote activity and inhibition effects against Plasmodium berghei .
Crystal Structure Analysis
The crystal structure of “1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole” could be analyzed for potential applications in material science and pharmaceutical research . Understanding the crystal structure of a compound can provide insights into its physical properties and potential uses.
Synthesis of Other Compounds
“1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole” could potentially be used as a starting material or intermediate in the synthesis of other compounds. For example, 2-Bromophenyl methyl sulfone, a compound with a similar structure, is used in organic synthesis .
Mechanism of Action
Target of Action
1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It’s known that pyrazole derivatives interact with their targets to exert their effects . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their antileishmanial and antimalarial activities .
Result of Action
The result of the action of 1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to its antileishmanial and antimalarial effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-9-4-2-1-3-8(9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRSFUVDRANFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

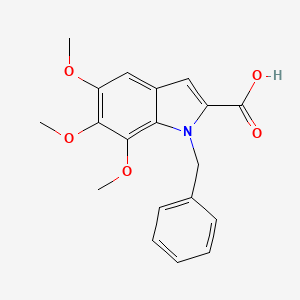
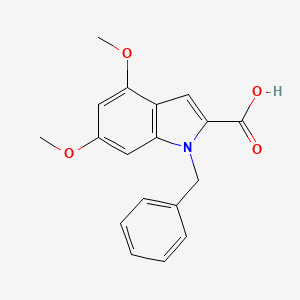

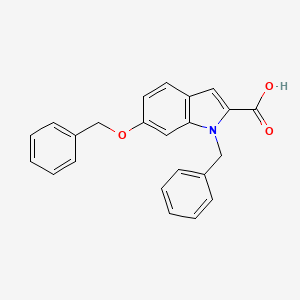

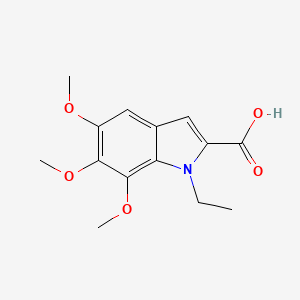
![1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344396.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344403.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344429.png)

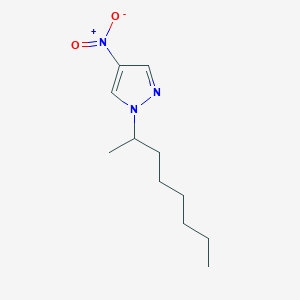
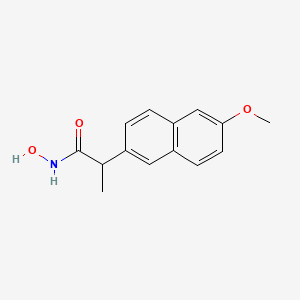
![1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344461.png)
![1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344474.png)